2-(2-(Difluoromethyl)phenyl)acetonitrile
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Overview
Description
“2-[2-(Difluoromethyl)phenyl]acetonitrile” is a chemical compound with the molecular formula C9H7F2N . It is a part of the field of research that has benefited from the invention of multiple difluoromethylation reagents .
Molecular Structure Analysis
The molecular structure of “2-[2-(Difluoromethyl)phenyl]acetonitrile” is represented by the InChI code: 1S/C9H7F2NO/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,9H,5H2 .Scientific Research Applications
Analytical Chemistry and Chromatography
2-[2-(Difluoromethyl)phenyl]acetonitrile and its related compounds play a crucial role in analytical chemistry, particularly in the development of chromatographic methods. A study highlighted the impact of organic solvent composition on the pH of buffered HPLC mobile phases, indicating the significance of acetonitrile in achieving precise and reliable analytical results (Subirats, Rosés, & Bosch, 2007). Understanding the solvent effects, including those involving acetonitrile, is essential for optimizing the separation and detection of complex mixtures in pharmaceuticals, environmental samples, and biological matrices.
Material Science and Surface Chemistry
In material science, research on fluorinated graphite intercalation compounds (FGICs) demonstrates the versatility of fluorinated compounds. FGICs, which involve interactions with substances like acetonitrile, have unique properties beneficial for developing advanced materials with potential applications in electronics, catalysis, and energy storage (Panich, 1993). The study of these compounds contributes to our understanding of the fundamental aspects of material chemistry and the development of new materials with enhanced performance.
Environmental Science
In environmental science, the degradation of polyfluoroalkyl chemicals is a significant area of research. These chemicals, which include structures related to difluoromethylphenyl derivatives, have raised concerns due to their persistence and potential impact on ecosystems and human health. Studies focus on understanding the mechanisms of microbial degradation, which is crucial for assessing the environmental fate of these compounds and developing strategies for their removal or management (Liu & Avendaño, 2013).
Organic Synthesis and Fluorine Chemistry
In organic synthesis, the activation of C-F bonds in aliphatic fluorides, including difluoromethylene groups, is a critical area of research. This involves exploring methodologies for the synthesis of new fluorinated building blocks, which are invaluable in pharmaceuticals, agrochemicals, and material science. The selective activation and transformation of these bonds open up new pathways for synthesizing complex molecules with enhanced properties (Shen et al., 2015).
Green Chemistry
The development of fluoroalkylation reactions in aqueous media represents an essential advancement towards sustainable and environmentally friendly chemical synthesis. Fluorine-containing functionalities are crucial for the design of new pharmaceuticals and materials due to their unique effects on molecular properties. Research in this area focuses on creating mild, efficient, and green methods for incorporating fluorinated groups into target molecules, showcasing the relevance of fluoroalkylation in modern organic synthesis and the push towards greener chemical processes (Song et al., 2018).
Future Directions
Properties
IUPAC Name |
2-[2-(difluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c10-9(11)8-4-2-1-3-7(8)5-6-12/h1-4,9H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPZUXSCXCFTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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